molecular formula C13H14FN3O3S2 B4031638 2-(4-FLUOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

2-(4-FLUOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4031638
M. Wt: 343.4 g/mol
InChI Key: JOUXCZZNCQUNCA-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzenesulfonamido)-NN4-trimethyl-13-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a fluorobenzene ring, a sulfonamide group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonamido)-NN4-trimethyl-13-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and thiourea.

    Introduction of the Fluorobenzene Group: The fluorobenzene group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the fluorobenzene derivative with a sulfonyl chloride in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzenesulfonamido)-NN4-trimethyl-13-thiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S2/c1-8-11(12(18)17(2)3)21-13(15-8)16-22(19,20)10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUXCZZNCQUNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-FLUOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-FLUOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-FLUOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
2-(4-FLUOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
2-(4-FLUOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
2-(4-FLUOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

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